Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate

Description

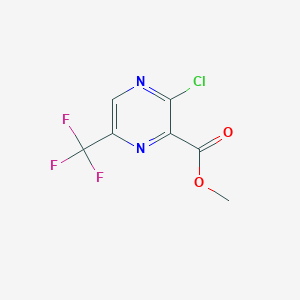

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a chemical compound with the molecular formula C7H4ClF3N2O2 It is a derivative of pyrazine, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 6-position, along with a methyl ester group at the 2-position of the pyrazine ring

Properties

IUPAC Name |

methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c1-15-6(14)4-5(8)12-2-3(13-4)7(9,10)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVZSXRDFGXOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823377-78-1 | |

| Record name | methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid.

Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate or 3-alkoxy-6-(trifluoromethyl)pyrazine-2-carboxylate.

Oxidation Products: Oxidized derivatives with additional functional groups.

Reduction Products: Reduced derivatives with altered oxidation states.

Hydrolysis Products: 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors in microbial cells, disrupting their normal function and leading to antimicrobial effects.

Chemical Reactivity: The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the pyrazine ring influences its reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate: Characterized by its unique combination of chloro and trifluoromethyl groups.

Methyl 3-chloro-6-(difluoromethyl)pyrazine-2-carboxylate: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

Methyl 3-bromo-6-(trifluoromethyl)pyrazine-2-carboxylate: Similar structure but with a bromo group instead of chloro.

Uniqueness

This compound is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties.

Biological Activity

Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, notably its antimicrobial and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with both chloro and trifluoromethyl groups. The presence of these electron-withdrawing groups enhances the compound's reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 252.59 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors in microbial cells. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, disrupting normal cellular functions and leading to antimicrobial effects.

- Receptor Interaction : It can bind to certain receptors, modulating signaling pathways that are crucial for microbial survival.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown:

- Antibacterial Activity : Preliminary investigations suggest the compound has potential as an antibacterial agent, although specific minimum inhibitory concentration (MIC) values are yet to be fully established.

- Antifungal Activity : The compound has been explored for its antifungal properties, demonstrating effectiveness against certain fungal strains.

Case Studies and Research Findings

- Anticancer Studies : In related research involving pyrazine derivatives, compounds similar to this compound have shown antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29). For instance, one study reported a compound with a similar structure inducing apoptosis through the mitochondrial pathway by up-regulating Bax and down-regulating Bcl2, leading to cell death via Caspase 3 activation .

- Antimycobacterial Activity : Related compounds have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, with MIC values reported as low as 6.25 µg/mL for structurally similar derivatives . This suggests that this compound may also possess similar properties.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with commercially available precursors that undergo chlorination and trifluoromethylation.

- Reaction Conditions : Commonly used methods include nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of Methyl 3-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate?

- Answer : The compound features a pyrazine ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 6, and a methyl ester at position 2. Its molecular formula is C₇H₄ClF₃N₂O₂ , with a molecular weight of 240.57 g/mol . Key properties include solubility in organic solvents (e.g., dichloromethane) and stability under standard lab conditions. Hazard statements (H315-H319-H335) indicate skin/eye irritation and respiratory sensitivity, necessitating proper PPE during handling .

Q. What synthetic routes are effective for preparing this compound?

- Answer : A common approach involves nucleophilic substitution on pre-functionalized pyrazine precursors. For example, chlorine substitution can be achieved using reagents like 4-fluoro-3-chlorobenzenesulfonyl chloride in the presence of triethylamine (Et₃N) as a base. Reactions are typically conducted in dichloromethane at room temperature, followed by purification via chromatography or recrystallization . Yields depend on reaction time, temperature, and stoichiometric ratios.

Q. How is the compound characterized to confirm purity and structural integrity?

- Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl and ester groups).

- HPLC : Purity assessment (≥95% by HPLC is typical) .

- X-ray Crystallography : For unambiguous structural determination; SHELX programs are widely used for refinement .

Advanced Research Questions

Q. How do the chlorine and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

- Answer : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack at position 6. The chlorine at position 3 can undergo substitution with amines or thiols under mild conditions. For example, coupling with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and oxolan-2-ylmethanamine yields derivatives with retained pyrazine core stability .

Q. What role does the trifluoromethyl group play in biological activity, particularly in kinase inhibition?

- Answer : The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic kinase pockets. Structurally analogous compounds, such as quinoxaline derivatives, show potent anticancer activity by inhibiting kinases like CRF1R. Molecular docking studies suggest the trifluoromethyl group engages in van der Waals interactions with conserved residues in ATP-binding domains .

Q. How can researchers resolve discrepancies in CAS registry numbers or molecular descriptors across databases?

- Answer : Cross-referencing authoritative sources (e.g., PubChem, EPA DSSTox) is critical. For example, CAS 1688685-61-1 (American Elements) and 1804890-92-3 (Enamine) may represent batch-specific or positional isomer variations. Verification via spectral data (NMR, HRMS) and collaboration with synthetic chemists can clarify ambiguities .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Answer : Parallel reaction approaches using diverse nucleophiles (e.g., amines, azides) enable rapid library generation. For instance, substituting chlorine with morpholino or piperazino groups improves solubility. Automated purification systems (e.g., flash chromatography) enhance throughput. SAR data from kinase inhibition assays guide iterative refinements .

Methodological Considerations

- Experimental Design : Use controlled inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Monitor reactions via TLC or LC-MS.

- Data Analysis : Employ SHELXL for crystallographic refinement and Gaussian software for DFT calculations to predict reactivity.

- Safety Protocols : Adhere to hazard controls (e.g., fume hoods, gloves) due to irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.